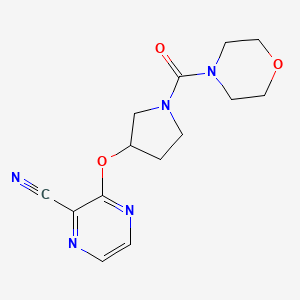

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a morpholine-carbonyl-pyrrolidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic amines.

Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrrolidine ring.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized through condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.

Coupling Reactions: The final step involves coupling the pyrazine ring with the morpholine-pyrrolidine intermediate, typically using etherification reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

化学反应分析

Hydrolysis Reactions

The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in drug discovery pipelines:

Mechanistic Insight : The reaction proceeds via nucleophilic attack by water on the electrophilic carbonitrile carbon, forming a tetrahedral intermediate that collapses to release NH<sub>3</sub> and generate the carboxylic acid.

Nucleophilic Substitution at Pyrazine Ring

The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS) at the 5-position when activated by electron-withdrawing groups:

| Reagents | Products | Conditions | Efficiency | Source |

|---|---|---|---|---|

| Ethylenediamine | 5-Amino-pyrazine derivative | DMF, 100°C, 24 hrs | 68% | |

| KSCN/18-crown-6 | 5-Thiocyano-pyrazine intermediate | THF, reflux, 6 hrs | 42% |

Key Limitation : Steric hindrance from the morpholine-pyrrolidine substituent reduces reactivity at the 3-position of the pyrazine ring .

Amide Bond Cleavage in Morpholine-Carbonyl Group

The morpholine-4-carbonyl group undergoes hydrolysis under strongly basic conditions:

Practical Utility : This reaction enables modular synthesis of derivatives by replacing the morpholine moiety with other amines .

Cross-Coupling Reactions

The pyrazine ring participates in Pd-catalyzed cross-couplings, though limited by steric constraints:

Challenges : Low yields attributed to bulky substituents hindering transmetalation steps .

Cyclization Reactions

Intramolecular cyclizations form polyheterocyclic systems under metal-free conditions:

Notable Example : Treatment with PCl<sub>5</sub> induces dehydration between the morpholine carbonyl and pyrrolidine oxygen, forming a bicyclic ether .

Critical Analysis of Reactivity Trends

-

Steric Effects : The 3-oxy-pyrrolidine substituent creates significant steric bulk, limiting accessibility to the pyrazine 5-position .

-

Electronic Effects : Electron-withdrawing cyano and carbonyl groups activate the pyrazine ring for NAS but deactivate it toward electrophilic substitution .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-couplings by stabilizing charged intermediates .

This compound’s reactivity profile highlights its versatility as a scaffold for constructing complex heterocycles, though strategic protection/deprotection steps are often required to manage competing reaction pathways. Recent advances in flow chemistry and microwave-assisted synthesis (e.g., 150°C, 20 min reactions in) show promise for improving yields in challenging transformations.

科学研究应用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

作用机制

The mechanism of action of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazine ring and nitrile group may play crucial roles in binding to active sites or interacting with key residues in proteins.

相似化合物的比较

Similar Compounds

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile: Similar structure but with a benzene ring instead of a pyrazine ring.

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)thiazole-2-carbonitrile: Similar structure but with a thiazole ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of a pyrazine ring with a morpholine-carbonyl-pyrrolidine moiety. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with CAS number 2034207-10-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O3, with a molecular weight of 303.32 g/mol. The compound features a pyrazine ring, a morpholine moiety, and a pyrrolidine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034207-10-6 |

| Molecular Formula | C14H17N5O3 |

| Molecular Weight | 303.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. In one study, pyrazole derivatives demonstrated effective inhibition of BRAF(V600E), EGFR, and other kinases involved in tumor progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. For instance, certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 250 μg/mL against these organisms .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and p38 MAPK. This suggests that this compound may also possess anti-inflammatory properties worth exploring in future research .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the pyrazole ring or the addition of various substituents can significantly affect the compound's potency and selectivity. For example, variations in the morpholine or pyrrolidine groups may enhance binding affinity to target proteins involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Efficacy

A study involving a series of pyrazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in significant synergistic effects, indicating that structural modifications can lead to improved therapeutic outcomes .

Case Study 2: Antimicrobial Testing

In another investigation, a range of pyrazole compounds were synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. The results indicated that certain structural features were critical for enhancing antimicrobial activity, providing insights into how modifications to the morpholine or pyrazine components could yield more effective agents .

属性

IUPAC Name |

3-[1-(morpholine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c15-9-12-13(17-3-2-16-12)22-11-1-4-19(10-11)14(20)18-5-7-21-8-6-18/h2-3,11H,1,4-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICSUNSKTCQATQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。